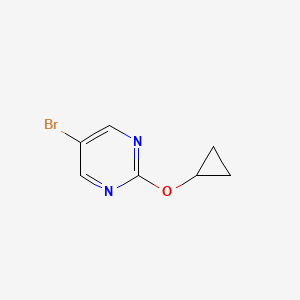

5-Bromo-2-cyclopropoxypyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

5-Bromo-2-cyclopropoxypyrimidine is a white to off-white crystalline powder. It is soluble in organic solvents such as ethanol and DMSO but insoluble in water . The melting point and boiling point of the compound are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Cell Kinetics in Human Malignancies

BrdUrd, a pyrimidine analogue, is incorporated into DNA of proliferating cells, allowing for the assessment of cell kinetics in various cancers through in vivo administration and subsequent flow cytometry analysis. This method has been shown to be clinically feasible and reliable for kinetic studies in clinical trials, potentially aiding in the planning of radio- and/or chemotherapy (Riccardi et al., 1988).

Radiosensitization in Malignant Astrocytomas

Bromodeoxyuridine (BUdR), another halogenated pyrimidine, has been used as a nonhypoxic radiosensitizing agent, demonstrating potential for improving survival times in patients with malignant gliomas when delivered intra-arterially (Greenberg et al., 1988).

Modulation in Advanced Colorectal Cancer

Research on fluorouracil (5-FU), a fluorinated pyrimidine, and its modulation in advanced colorectal cancer, highlights the exploration of pyrimidine-based regimens in cancer treatment. Although not directly linked to 5-Bromo-2-cyclopropoxypyrimidine, this study underscores the ongoing efforts to enhance the efficacy and toxicity profiles of pyrimidine analogues in cancer therapy (Leichman et al., 1995).

Pharmacological Evaluation in Brain Tumors

Studies on the pharmacology of BrdUrd in patients with brain tumors as part of a Phase I/II study to evaluate its use as a radiosensitizer in gliomas provide insight into the dosing and safety of such treatments. This research suggests that while promising, alternative delivery methods may be necessary to minimize systemic toxicity and optimize tumor targeting (Russo et al., 1984).

Safety and Hazards

Mécanisme D'action

Target of Action

Pyrimidine analogs often interact with enzymes involved in nucleic acid synthesis, such as dna polymerase and rna polymerase .

Mode of Action

Pyrimidine analogs typically incorporate into DNA and RNA during replication, causing disruption in these processes . The bromine atom and cyclopropoxy group in 5-Bromo-2-cyclopropoxypyrimidine may confer unique interactions with its targets.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to nucleic acid synthesis and metabolism, given its structural similarity to pyrimidines . Pyrimidines play crucial roles in DNA and RNA synthesis, signaling pathways, and energy metabolism .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Pyrimidine analogs can disrupt dna and rna synthesis, leading to cell cycle arrest and potentially cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the pH can affect the ionization state of the compound, influencing its absorption and distribution .

Propriétés

IUPAC Name |

5-bromo-2-cyclopropyloxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGCPSLVRMJUNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2987119.png)

![5-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2987120.png)

![2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2987121.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2987122.png)

![(E)-2-(4-chlorophenyl)sulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2987123.png)

![2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987132.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[methyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amino]acetamide](/img/structure/B2987133.png)

![2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B2987134.png)